2-(2-Fluorobenzoyl)-6-methoxypyridine
Overview
Description
2-(2-Fluorobenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines This compound features a fluorobenzoyl group attached to the second position of the pyridine ring and a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzoyl)-6-methoxypyridine typically involves the reaction of 2-fluorobenzoyl chloride with 6-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(2-Hydroxybenzoyl)-6-methoxypyridine.
Reduction: 2-(2-Fluorobenzyl)-6-methoxypyridine.
Substitution: 2-(2-Aminobenzoyl)-6-methoxypyridine or 2-(2-Thiobenzoyl)-6-methoxypyridine.
Scientific Research Applications
2-(2-Fluorobenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions such as nickel, leading to changes in its fluorescence properties. This interaction can be used to monitor the presence and concentration of metal ions in various environments .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoyl chloride: A precursor in the synthesis of 2-(2-Fluorobenzoyl)-6-methoxypyridine.
2-(2-Fluorobenzoyl)cyclohexane-1,3-dione:
4-Bromo-2-fluorobenzoyl chloride: Used in similar synthetic applications and as a building block in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a fluorobenzoyl and a methoxy group, which confer specific chemical and physical properties. These functional groups make it a versatile compound for various applications, particularly in the development of fluorescent probes and advanced materials .
Properties
IUPAC Name |
(2-fluorophenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEAYXGTJOOIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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